molecular formula C20H15N3O4 B11485176 1-(3-nitrophenyl)-3-(9H-xanthen-9-yl)urea

1-(3-nitrophenyl)-3-(9H-xanthen-9-yl)urea

Cat. No.: B11485176
M. Wt: 361.3 g/mol
InChI Key: HMQLOLDZXMQLJE-UHFFFAOYSA-N
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Description

1-(3-nitrophenyl)-3-(9H-xanthen-9-yl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a nitrophenyl group and a xanthenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitrophenyl)-3-(9H-xanthen-9-yl)urea typically involves the reaction of 3-nitroaniline with 9H-xanthen-9-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-nitrophenyl)-3-(9H-xanthen-9-yl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethylformamide).

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed:

    Reduction: 1-(3-aminophenyl)-3-(9H-xanthen-9-yl)urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

1-(3-nitrophenyl)-3-(9H-xanthen-9-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-3-(9H-xanthen-9-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl and xanthenyl groups can contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    1-(4-nitrophenyl)-3-(9H-xanthen-9-yl)urea: Similar structure but with the nitro group in the para position.

    1-(3-nitrophenyl)-3-(9H-fluoren-9-yl)urea: Similar structure but with a fluorenyl group instead of a xanthenyl group.

Uniqueness: 1-(3-nitrophenyl)-3-(9H-xanthen-9-yl)urea is unique due to the specific positioning of the nitro group and the presence of the xanthenyl group

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

1-(3-nitrophenyl)-3-(9H-xanthen-9-yl)urea

InChI

InChI=1S/C20H15N3O4/c24-20(21-13-6-5-7-14(12-13)23(25)26)22-19-15-8-1-3-10-17(15)27-18-11-4-2-9-16(18)19/h1-12,19H,(H2,21,22,24)

InChI Key

HMQLOLDZXMQLJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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